acetate CAS No. 112832-10-7](/img/structure/B14310976.png)
Butyl [(2-methylacryloyl)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2-methylacryloyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a 2-methylacryloyl group, and an oxoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2-methylacryloyl)aminoacetate typically involves the esterification of butanol with (2-methylacryloyl)aminoacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Butyl (2-methylacryloyl)aminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2-methylacryloyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl (2-methylacryloyl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl (2-methylacryloyl)aminoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2-methylacryloyl)aminoacetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: A simple ester with similar solvent properties.
Methyl (2-methylacryloyl)aminoacetate: A structurally similar compound with a methyl group instead of a butyl group.
Ethyl (2-methylacryloyl)aminoacetate: Another similar compound with an ethyl group.
Uniqueness
Butyl (2-methylacryloyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
112832-10-7 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
butyl 2-(2-methylprop-2-enoylamino)-2-oxoacetate |
InChI |
InChI=1S/C10H15NO4/c1-4-5-6-15-10(14)9(13)11-8(12)7(2)3/h2,4-6H2,1,3H3,(H,11,12,13) |
Clave InChI |
CODMVEYWXAVTCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=O)NC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


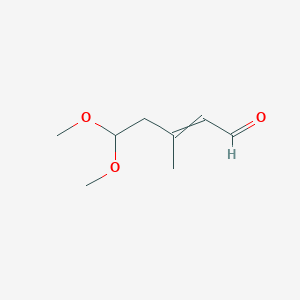
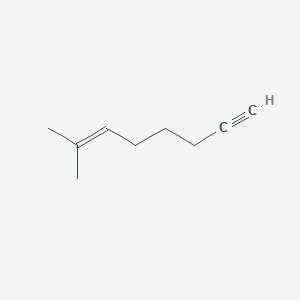
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
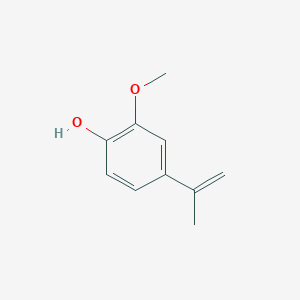
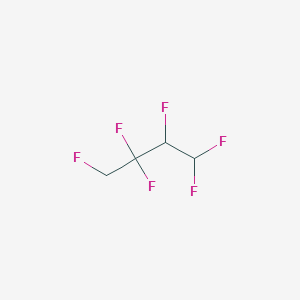
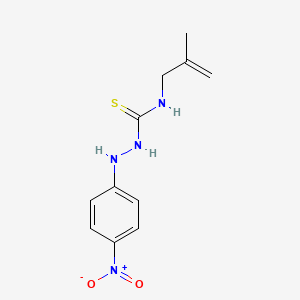
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)

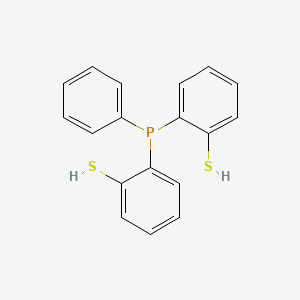
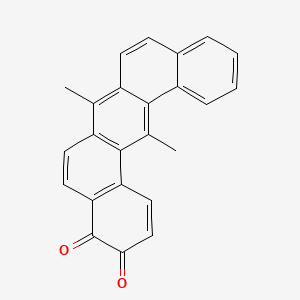
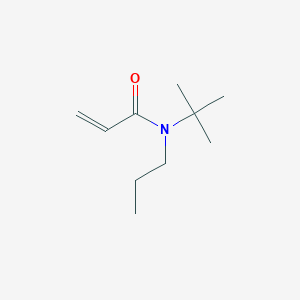
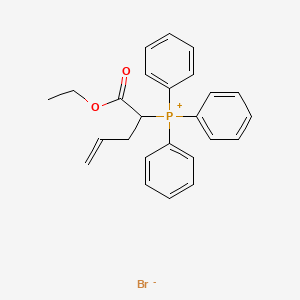
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
